(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride
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Overview
Description
(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Introduction of the Amine Group: The amine group can be introduced through a reductive amination reaction. This involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of the compound in large quantities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to convert the triazole ring to a dihydrotriazole or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of dihydrotriazole or other reduced forms.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
(1R)-1-(1H-1,2,3-triazol-4-yl)propan-1-amine dihydrochloride: Similar structure but with a different position of the triazole ring.
(1R)-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-amine dihydrochloride: Similar structure but with a different position of the triazole ring and methyl group.
Uniqueness:
- The specific position of the triazole ring and the presence of the methyl group in (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)propan-1-amine dihydrochloride confer unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C6H14Cl2N4 |
---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
(1R)-1-(3-methyltriazol-4-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-3-5(7)6-4-8-9-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H/t5-;;/m1../s1 |
InChI Key |
WGIBZFKIBTVXMS-ZJIMSODOSA-N |
Isomeric SMILES |
CC[C@H](C1=CN=NN1C)N.Cl.Cl |
Canonical SMILES |
CCC(C1=CN=NN1C)N.Cl.Cl |
Origin of Product |
United States |
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